Methyl 2-methyl-2-(3-nitrophenyl)propanoate

Description

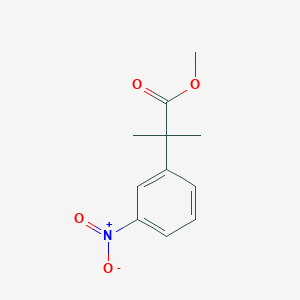

Methyl 2-methyl-2-(3-nitrophenyl)propanoate is a nitroaromatic ester characterized by a 3-nitrophenyl group attached to a branched propanoate backbone with two methyl substituents at the α-carbon. The compound’s ester group (methyl) and nitro substitution at the 3-position on the phenyl ring distinguish it from closely related derivatives, which may influence properties such as solubility, steric hindrance, and electronic effects .

Properties

IUPAC Name |

methyl 2-methyl-2-(3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYZPBKSIFDTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-(3-nitrophenyl)propanoate can be synthesized through the esterification of 2-methyl-2-(3-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-methyl-2-(3-aminophenyl)propanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 2-methyl-2-(3-nitrophenyl)propanoic acid and methanol.

Scientific Research Applications

Methyl 2-methyl-2-(3-nitrophenyl)propanoate is utilized in several scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester can be hydrolyzed by esterases to release the corresponding carboxylic acid, which may then participate in further biochemical reactions. The nitro group can also undergo reduction to form an amino group, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Ester Group Variation

- Ethyl vs. Methyl Ester: The ethyl analog (C₁₂H₁₅NO₄) exhibits a higher molecular weight (237.25 vs. ~223.23) and increased lipophilicity compared to the methyl derivative. This difference may enhance solubility in non-polar solvents but reduce metabolic stability in biological systems .

Nitro Substitution Position

- 3-Nitro vs. 4-Nitro Isomers: The nitro group’s position significantly alters electronic effects.

Substituent Effects on the Propanoate Backbone

- Methyl Substituents: The absence of α-methyl groups in Methyl 2-(3-nitrophenyl)propanoate reduces steric hindrance, likely increasing reactivity in ester hydrolysis or nucleophilic attacks compared to the target compound .

Table 2: Similarity Scores of Structural Analogs (Tanimoto Coefficient)

Biological Activity

Methyl 2-methyl-2-(3-nitrophenyl)propanoate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and enzyme-catalyzed reactions. This article explores its biological activity, chemical properties, and relevant research findings.

- Molecular Formula : C11H13NO4

- Molecular Weight : 223.23 g/mol

- Structure : The compound features a nitro group attached to a phenyl ring, which influences its reactivity and biological interactions.

This compound primarily acts through its hydrolysis by esterases, resulting in the release of a carboxylic acid that can participate in various biochemical pathways. The nitro group can also be reduced to an amino group, enhancing its potential to interact with enzymes and receptors within biological systems.

Anticancer Potential

Preliminary studies have demonstrated that related compounds can exhibit anticancer activity. For example, derivatives containing similar structural motifs were tested against various cancer cell lines, revealing selective cytotoxic effects. Compounds with nitro groups often show enhanced activity against colorectal adenocarcinoma cells (Caco-2) compared to lung adenocarcinoma cells (A549), suggesting a structure-dependent mechanism .

Case Studies and Research Findings

- Antifungal Activity : In a study involving various nitrophenyl derivatives, compounds structurally related to this compound were found to possess broad-spectrum antifungal activity against drug-resistant strains of Candida, indicating a potential for further development as antifungal agents .

- Anticancer Studies : A series of thiazole derivatives were evaluated for anticancer properties, revealing that modifications to the nitrophenyl moiety significantly impacted their efficacy against Caco-2 cells. The presence of the nitro group was crucial for enhancing the anticancer activity, suggesting that this compound may similarly influence cancer cell viability .

- Enzyme Interaction Studies : The compound has been utilized in studies focusing on enzyme-catalyzed reactions, particularly ester hydrolysis. This research underscores its role as an intermediate in synthesizing more complex organic molecules and its potential applications in drug formulation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.23 g/mol |

| Biological Activity | Antimicrobial, Anticancer |

| Activity Type | Target Organisms/Cells | Efficacy |

|---|---|---|

| Antifungal | Drug-resistant Candida | Broad-spectrum activity |

| Anticancer | Caco-2 (colorectal cancer) | Selective cytotoxicity |

| Enzyme Interaction | Esterases | Hydrolysis reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.